molecular formula C13H18O5 B091725 3-(3-Hydroxypropoxy)propyl salicylate CAS No. 17140-45-3

3-(3-Hydroxypropoxy)propyl salicylate

Cat. No. B091725
CAS RN: 17140-45-3
M. Wt: 254.28 g/mol
InChI Key: MCMYXBUPCAZMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypropoxy)propyl salicylate, commonly known as Homosalate, is a chemical compound used in sunscreens and other cosmetic products as an ultraviolet (UV) filter. It is one of the most widely used UV filters due to its high effectiveness in protecting the skin from harmful UV rays.

Mechanism Of Action

Homosalate works by absorbing 3-(3-Hydroxypropoxy)propyl salicylateB radiation and converting it into heat, which is then dissipated from the skin. It also has some 3-(3-Hydroxypropoxy)propyl salicylateA absorption properties, although it is not as effective as other 3-(3-Hydroxypropoxy)propyl salicylateA filters. The exact mechanism of action of Homosalate is still not fully understood, but it is believed to work by forming a complex with the 3-(3-Hydroxypropoxy)propyl salicylate radiation and preventing it from penetrating the skin.

Biochemical And Physiological Effects

Homosalate has been shown to have minimal systemic absorption and is considered to be safe for use in cosmetic products. However, some studies have suggested that it may have estrogenic effects and could potentially disrupt the endocrine system. More research is needed to fully understand the potential health effects of Homosalate.

Advantages And Limitations For Lab Experiments

Homosalate is a widely used 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products, and its effectiveness has been extensively studied. It is relatively easy to synthesize and is commercially available. However, its potential health effects and environmental impact are still not fully understood, which may limit its use in certain applications.

Future Directions

There are several areas of future research that could further enhance our understanding of Homosalate. One area of focus could be on its potential health effects and the mechanisms by which it may disrupt the endocrine system. Additionally, more research is needed to understand its environmental impact and potential for bioaccumulation. Finally, there is a need for new and innovative 3-(3-Hydroxypropoxy)propyl salicylate filters that are both effective and safe for use in cosmetic products.

Synthesis Methods

Homosalate can be synthesized by the esterification of salicylic acid with 3-chloro-2-hydroxypropyl acrylate. The reaction takes place in the presence of a catalyst such as triethylamine and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Homosalate has been extensively studied for its effectiveness as a 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products. Numerous studies have shown that it can effectively absorb 3-(3-Hydroxypropoxy)propyl salicylateB radiation and provide protection against sunburn and skin damage. In addition, Homosalate has also been studied for its potential to enhance the delivery of other active ingredients in cosmetic products.

properties

CAS RN

17140-45-3

Product Name

3-(3-Hydroxypropoxy)propyl salicylate

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl 2-hydroxybenzoate

InChI

InChI=1S/C13H18O5/c14-7-3-8-17-9-4-10-18-13(16)11-5-1-2-6-12(11)15/h1-2,5-6,14-15H,3-4,7-10H2

InChI Key

MCMYXBUPCAZMFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O

Other CAS RN

17140-45-3

Origin of Product

United States

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